molecular formula C22H12ClN5S2 B11060725 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

Cat. No.: B11060725
M. Wt: 445.9 g/mol
InChI Key: MCJIPXAIZZYVJK-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple fused rings, including triazole, thiadiazole, and benzothiazole moieties, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aromatic aldehydes . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of alternative solvents, catalysts, and reaction conditions to scale up the process efficiently. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby interfering with their normal function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole lies in its specific combination of fused rings and substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C22H12ClN5S2

Molecular Weight

445.9 g/mol

IUPAC Name

2-[2-[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C22H12ClN5S2/c23-14-11-9-13(10-12-14)19-25-26-22-28(19)27-21(30-22)16-6-2-1-5-15(16)20-24-17-7-3-4-8-18(17)29-20/h1-12H

InChI Key

MCJIPXAIZZYVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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